molecular formula C10H15BrO4 B15312489 1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate

1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate

Cat. No.: B15312489
M. Wt: 279.13 g/mol
InChI Key: HSBWSMSYVIEDQU-SSDOTTSWSA-N
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Description

1,1-Diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is a cyclopropane derivative characterized by two ethyl ester groups at the 1,1-positions, a bromomethyl substituent at the 2-position, and an (S)-configured stereocenter. This compound belongs to the class of donor-acceptor cyclopropanes (DACs), where the electron-withdrawing ester groups and electron-donating bromomethyl group create a polarized ring system, enhancing its reactivity in ring-opening and annulation reactions . The bromomethyl group serves as a versatile handle for further functionalization, enabling applications in pharmaceuticals (e.g., as intermediates for Montelukast and Ketorolac) and polymer chemistry . Its stereochemistry is critical for asymmetric synthesis, influencing regioselectivity in reactions with electrophiles or nucleophiles .

Properties

Molecular Formula

C10H15BrO4

Molecular Weight

279.13 g/mol

IUPAC Name

diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C10H15BrO4/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h7H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

HSBWSMSYVIEDQU-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)C1(C[C@@H]1CBr)C(=O)OCC

Canonical SMILES

CCOC(=O)C1(CC1CBr)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor, such as diazomethane or a Simmons-Smith reagent.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through a bromination reaction. This can be achieved by treating the cyclopropane intermediate with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator.

    Esterification: The final step involves the esterification of the cyclopropane intermediate with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the diethyl ester groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form corresponding substituted products.

    Reduction Reactions: The compound can be reduced using reducing agents, such as lithium aluminum hydride (LiAlH4), to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents, such as potassium permanganate (KMnO4), to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Substitution: Substituted cyclopropane derivatives, such as azido or thiocyanato compounds.

    Reduction: Cyclopropane alcohol derivatives.

    Oxidation: Cyclopropane carboxylic acid derivatives.

Scientific Research Applications

1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in cyclopropanation reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets through its reactive bromomethyl group. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, such as amino acids or nucleotides, leading to the formation of covalent bonds. This interaction can disrupt biological processes and inhibit the growth of microorganisms.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents Ester Groups Key Functional Group Stereochemistry Reference
Target Compound Bromomethyl (2S) Diethyl -BrCH2 (2S)
Diethyl 2-Vinylcyclopropane-1,1-dicarboxylate Vinyl Diethyl CH2=CH Racemic
Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate Phenyl Dimethyl C6H5 Not specified
Diethyl 2-(4-Chlorophenyl)cyclopropane-1,1-dicarboxylate 4-Chlorophenyl Diethyl Cl-C6H4 Not specified
Diethyl 2-(Diisopropoxyphosphoryl)-2-fluoro-3-phenylcyclopropane-1,1-dicarboxylate Fluorine, Phosphoryl, Phenyl Diethyl -F, -PO(OiPr)2 rel-(2S,3S)

Key Observations :

  • Bromomethyl vs. Vinyl : The bromomethyl group in the target compound facilitates nucleophilic substitution (e.g., SN2 reactions), while the vinyl group in diethyl 2-vinylcyclopropane-1,1-dicarboxylate enables radical polymerization or [2+2] cycloadditions .
  • Aryl Substituents : Phenyl or chlorophenyl groups (e.g., in dimethyl 2-phenyl derivatives) enhance conjugation, stabilizing transition states in TaCl5-mediated annulations to form tetrahydronaphthalenes .
  • Phosphoryl/Fluoro Groups : These substituents (e.g., in fluorinated analogs) modulate electronic effects, enabling asymmetric catalysis or serving as bioisosteres in drug design .

Physicochemical Properties

Property Target Compound (Estimated) Diethyl Cyclopropane-1,1-dicarboxylate Diethyl 2-Vinyl Derivative Dimethyl 2-Phenyl Derivative
Molecular Weight (g/mol) ~297 (Br adds 79) 186.21 212.24 234.24 (Me esters)
Boiling Point (°C) ~215 (at atm) 94–96 (10 mmHg) Not reported Not reported
Density (g/cm³) ~1.3 (estimated) 1.055 1.06 (predicted) 1.15 (predicted)
Flash Point (°C) ~90 (estimated) 87 Not reported Not reported
Solubility Organic solvents Alcohols, ethers, chlorinated solvents Similar to parent Low in H2O, high in organics

Notes:

  • The bromomethyl group increases molecular weight and density compared to non-halogenated analogs.
  • Safety profiles are similar across esters, with flammability (flash points ~85–90°C) requiring careful handling .
Ring-Opening Reactions
  • Target Compound : The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form functionalized cyclopropanes or linear chains. This reactivity is absent in vinyl or aryl-substituted analogs .
  • Vinyl Derivatives : Participate in radical ring-opening polymerization (RROP) to form low-shrinkage polymers, a property exploited in dental resins .
Pharmaceutical Intermediates
  • Bromomethyl derivatives are precursors to Montelukast (asthma drug) and Ketorolac (NSAID) . In contrast, dimethyl 2-(2,5-dioxopyrrolidin-1-yl) derivatives are used in dynamic kinetic asymmetric annulations to access enantioenriched heterocycles .

Biological Activity

1,1-Diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H16BrO4
  • Molecular Weight : 303.15 g/mol
  • CAS Number : 889461-57-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyclopropane ring structure allows for unique conformational flexibility, which may enhance its binding affinity to specific enzymes or receptors.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antitumor Activity

Studies have shown that cyclopropane derivatives can possess significant antitumor properties. For instance:

  • Case Study : A derivative demonstrated inhibition of cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may also share this property.

Antimicrobial Properties

Some cyclopropane derivatives have shown antimicrobial activity against a variety of pathogens. This opens avenues for exploring the compound's efficacy against bacterial and fungal infections.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:

Study Biological Activity Findings
AntitumorInhibition of cell growth in breast and colon cancer cell lines.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro.
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli.

Case Study 1: Antitumor Activity

A study published in the Journal of Organic Chemistry assessed the effects of cyclopropane derivatives on tumor cells. The results indicated that specific modifications in the cyclopropane structure could significantly enhance antitumor activity through apoptosis induction in cancer cells .

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory potential of cyclopropane derivatives. The study found that these compounds inhibited NF-kB activation, leading to decreased expression of inflammatory mediators .

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate, and how is stereochemical control achieved?

  • Methodology : The compound is synthesized via cyclopropanation reactions, such as the dehydrobromination of diethyl malonate with ethylene dibromide derivatives. For stereochemical control at the (2S)-bromomethyl position, chiral catalysts or enzymatic resolution (e.g., pig liver esterase) can be employed to achieve enantiomeric excess. Ring-strain-driven reactions with dibromides (e.g., 1,3-dibromopropane) under basic conditions are common .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify coupling constants (e.g., cyclopropane ring protons) and confirm substituent positions.
  • Chiral Chromatography : Daicel Chiralpak columns with hexane/isopropanol eluents resolve enantiomers, as demonstrated in enzymatic hydrolysis studies .
  • X-ray Crystallography : Provides definitive stereochemical assignment of the (2S)-configuration, as seen in structurally related cyclopropane derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : It serves as a key intermediate in synthesizing cyclopropane-containing pharmaceuticals. For example, diethyl cyclopropane-1,1-dicarboxylate derivatives are precursors to Montelukast sodium (a leukotriene receptor antagonist) . The bromomethyl group enables further functionalization via nucleophilic substitution or cross-coupling reactions.

Advanced Research Questions

Q. How does the cyclopropane ring strain and bromomethyl substituent influence reactivity in nucleophilic substitution reactions?

  • Methodology : The cyclopropane ring’s angle strain increases electrophilicity at the bromomethyl carbon, accelerating SN2S_N2 reactions. Steric hindrance from the 1,1-diethyl ester groups may direct nucleophilic attack to the less hindered (2S)-bromomethyl site. Kinetic studies using polar aprotic solvents (e.g., DMSO) and strong nucleophiles (e.g., NaN3_3) can quantify reactivity trends .

Q. What strategies enable enantioselective synthesis of the (2S)-bromomethyl derivative with high enantiomeric excess (ee)?

  • Methodology :

  • Enzymatic Resolution : Pig liver esterase (PLE) hydrolyzes specific enantiomers of diethyl esters, yielding >90% ee in related cyclopropane dicarboxylates .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with transition metals (e.g., Pd) can induce stereoselectivity during cyclopropanation.
  • Chiral Auxiliaries : Temporary stereochemical directing groups (e.g., Evans oxazolidinones) ensure retention of the (2S)-configuration during synthesis.

Q. How can computational chemistry predict regioselectivity in cyclopropane ring-opening or functionalization reactions?

  • Methodology : Density Functional Theory (DFT) calculations model transition states to predict attack trajectories on the bromomethyl group. For example, Fukui indices identify electrophilic sites, while Natural Bond Orbital (NBO) analysis evaluates steric and electronic effects of the ester substituents. These methods have been validated in studies of similar strained systems .

Q. What analytical approaches resolve contradictions in reported reaction yields or stereochemical outcomes?

  • Methodology :

  • Reaction Monitoring : In-situ IR or 19F^{19}\text{F} NMR tracks intermediates in real-time.
  • Isotopic Labeling : 2H^{2}\text{H} or 13C^{13}\text{C} isotopes differentiate between competing reaction pathways.
  • Cross-Validation : Combining NMR, X-ray, and chiral HPLC data ensures structural and stereochemical accuracy, addressing discrepancies in literature .

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